molecular formula C10H13N3O B15070529 3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one CAS No. 185014-00-0

3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one

Cat. No.: B15070529
CAS No.: 185014-00-0
M. Wt: 191.23 g/mol
InChI Key: WEZJVPCPQCEXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by a fused ring system that includes a triazole ring and a quinoline ring. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazine derivative with a suitable ketone or aldehyde, followed by cyclization to form the triazoloquinoline core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents, alkylating agents, or acylating agents under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields .

Properties

CAS No.

185014-00-0

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3,5,6,7,8,9-hexahydro-1H-[1,2,4]triazolo[1,5-a]quinolin-2-one

InChI

InChI=1S/C10H13N3O/c14-10-11-9-6-5-7-3-1-2-4-8(7)13(9)12-10/h6H,1-5H2,(H2,11,12,14)

InChI Key

WEZJVPCPQCEXDB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC=C3N2NC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.